![molecular formula C9H16N2O2S2 B2371313 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-50-5](/img/structure/B2371313.png)
5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C9H16N2O2S2 and its molecular weight is 248.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine and its derivatives are recognized for their versatility in medicinal chemistry, contributing to the development of compounds for treating human diseases. The pyrrolidine ring, a saturated five-membered ring containing a nitrogen atom, is valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, and discusses their influence on biological activity through steric factors and structure-activity relationships ((Li Petri et al., 2021)).
Antidepressants Targeting Serotonin Receptors
Serotonin (5-HT) plays a significant role in various physiological and pathological processes, including depression. The 5-HT1A receptor is a key protein in the brain serotonin system, influencing the release of serotonin and other neurotransmitters. Differences in 5-HT1A receptor regulation are linked with depression and responses to antidepressants. This review introduces the structure and function of the 5-HT1A receptor and summarizes antidepressants targeting this receptor, highlighting the significance of functional groups such as piperazine, piperidine, and pyrimidine in drug design ((Wang et al., 2019)).
Heterocyclic Chemistry and Biological Activity
Heterocyclic compounds, including pyrrolidine derivatives, are crucial in drug development for their role against various diseases and disorders. The review discusses the synthesis, pharmacological importance, and recent methodologies of heterocyclic compounds like pyrimidines, pyridines, and others. It emphasizes the need for further exploration of the pharmacological activity of these compounds, underscoring the vast potential of heterocyclic chemistry in medicinal applications ((Baranwal et al., 2022)).
Synthesis and Applications of Pyranopyrimidines
The synthesis and applications of pyranopyrimidine derivatives, which have significant medicinal and pharmaceutical implications due to their bioavailability and synthetic versatility, are covered in a review that focuses on the use of hybrid catalysts in their synthesis. This highlights the innovation in synthetic methodologies and the potential of these scaffolds in developing lead molecules for therapeutic applications ((Parmar et al., 2023)).
Mechanism of Action
Target of Action
The primary targets of 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[22Similar compounds have shown inhibitory activity against egfr wt, egfr l858r, and vegfr-2 . These receptors play crucial roles in cell proliferation and survival, and their inhibition can lead to anti-cancer effects.
Mode of Action
It’s suggested that similar compounds inhibit the growth of cancer cells by arresting the cell cycle and inducing apoptosis . This is often achieved by interacting with the target proteins and disrupting their normal function, leading to a halt in cell proliferation and survival.
Biochemical Pathways
Similar compounds have been shown to decrease bcl-2 protein and activate pro-apoptotic genes bax and p53 . These changes can lead to the initiation of apoptosis, a form of programmed cell death, thereby inhibiting the growth of cancer cells.
Pharmacokinetics
The ADME properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[22In silico admet prediction for a similar compound indicated that it obeys the lipinski rule of five and the veber rule with no pains alarms and moderately soluble properties . These properties suggest good bioavailability and potential for drug development.
Result of Action
The compound’s action results in significant anti-proliferative activity against cancer cells. For instance, similar compounds have shown potent in vitro anticancer activity against various human cancer cell lines . The most active derivatives revealed sensitivity towards the breast cell lines MCF-7 and MDA-MB-231, with significant IC50 values .
Properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S2/c12-15(13,10-3-1-2-4-10)11-6-9-5-8(11)7-14-9/h8-9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFJXUDFNUUCJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC3CC2CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
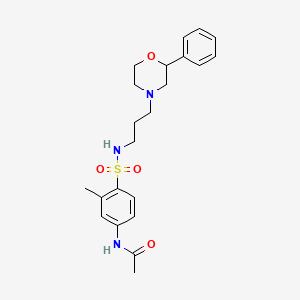
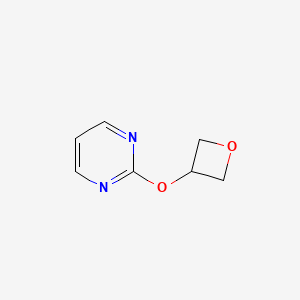

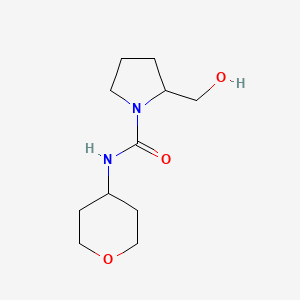

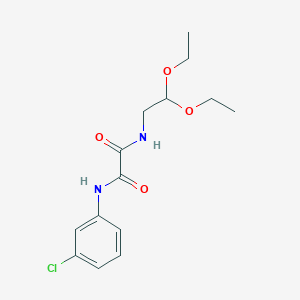
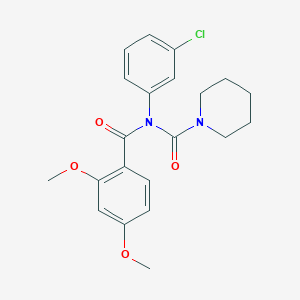
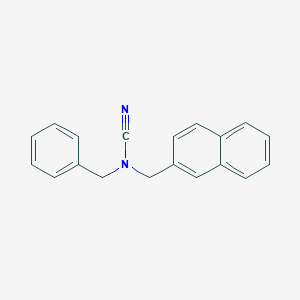
![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2371248.png)
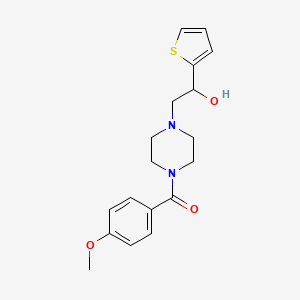
![N-[4-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B2371251.png)
![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2371252.png)
![6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2371253.png)
